
1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane is an organosilicon compound characterized by the presence of ethylsulfanyl and pentamethyldisilane groups. This compound is notable for its unique chemical structure, which combines sulfur and silicon atoms, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane typically involves the reaction of ethylsulfanyl compounds with pentamethyldisilane precursors. One common method includes the use of ethylsulfanyl chloride and pentamethyldisilane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the ethylsulfanyl group.
Substitution: The silicon atoms in the pentamethyldisilane group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used in substitution reactions, often under mild conditions to prevent degradation of the silicon-sulfur bond.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the ethylsulfanyl group.
Substitution: Various silicon-containing derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in cell behavior and function. The exact mechanisms depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane: Contains similar sulfur groups but lacks the silicon atoms present in 1-(Ethylsulfanyl)-1,1,2,2,2-pentamethyldisilane.
1-(Ethylsulfanyl)ethane-1-thiol: Another sulfur-containing compound with different structural features.
Uniqueness
This compound is unique due to its combination of sulfur and silicon atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where traditional sulfur or silicon compounds may not be suitable.
Propiedades
Número CAS |
78222-64-7 |
|---|---|
Fórmula molecular |
C7H20SSi2 |
Peso molecular |
192.47 g/mol |
Nombre IUPAC |
ethylsulfanyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C7H20SSi2/c1-7-8-10(5,6)9(2,3)4/h7H2,1-6H3 |
Clave InChI |
BDEGHSYZZJUOBI-UHFFFAOYSA-N |
SMILES canónico |
CCS[Si](C)(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




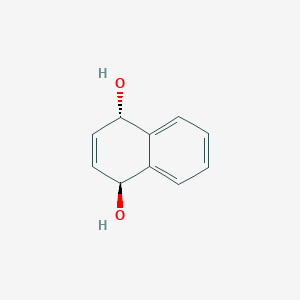
![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
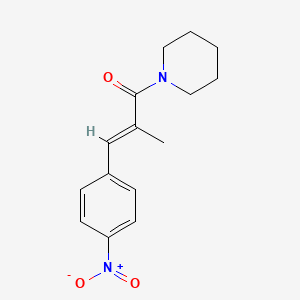
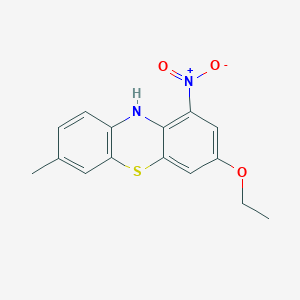
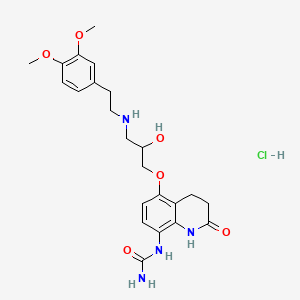


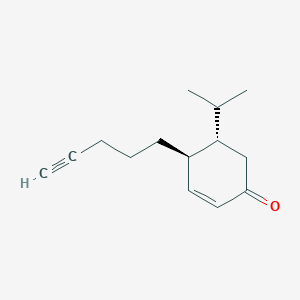
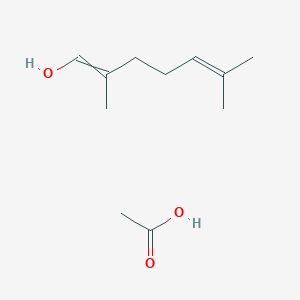
![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)

